molecular formula C10H9NO4 B3301421 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid CAS No. 90924-64-4

2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3301421
CAS No.: 90924-64-4
M. Wt: 207.18 g/mol
InChI Key: BIHOAKPNPOGWEV-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 4-nitrophenyl-substituted alkene, using a carbenoid reagent. One common method is the reaction of 4-nitrostyrene with diazomethane in the presence of a catalyst like copper(I) chloride to form the cyclopropane ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction of the nitro group: 2-(4-Aminophenyl)cyclopropane-1-carboxylic acid.

    Reduction of the carboxylic acid group: 2-(4-Nitrophenyl)cyclopropane-1-methanol.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Notably, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of inflammatory diseases due to their role in inhibiting leukotriene C4 synthase .

Case Study: Inhibition of Leukotriene Synthesis
A study highlighted the efficacy of cyclopropane carboxylic acid derivatives in modulating leukotriene synthesis, which is significant in treating asthma and other inflammatory conditions. The research demonstrated that specific modifications to the cyclopropane structure enhanced biological activity, underscoring the importance of this compound as a precursor for more potent compounds .

Agricultural Applications

Plant Growth Regulators:
The compound has shown potential as a plant growth regulator. Its derivatives are being explored for their ability to enhance crop yield and resilience against environmental stressors .

Insecticidal Properties:
Research indicates that cyclopropanecarboxylic acid esters exhibit strong insecticidal effects against various pests, including flies and mosquitoes. The incorporation of this compound into insecticidal formulations has been noted to improve efficacy while maintaining safety for humans and animals .

Synthetic Organic Chemistry

Building Block for Synthesis:
this compound is utilized as a versatile intermediate in organic synthesis. It facilitates the construction of complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions .

Data Table: Synthetic Routes Utilizing this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionVarious substituted cyclopropanes
CycloadditionThermal or photochemicalCycloadducts with diverse functionalities
EsterificationAcid catalysisEsters with enhanced properties

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been studied as inhibitors of enzymes involved in bacterial resistance .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)cyclopropane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    2-(4-Nitrophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in the synthesis of various derivatives with diverse applications.

Biological Activity

2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained attention due to its significant biological activity, particularly as an inhibitor of specific enzymes. This compound is characterized by a nitrophenyl group and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H9NO2\text{C}_9\text{H}_9\text{N}\text{O}_2

Structural Features

  • Nitrophenyl Group : Enhances electron-withdrawing properties, influencing reactivity.
  • Cyclopropane Ring : Provides unique steric and electronic characteristics.

Inhibition of Enzymes

Research indicates that this compound exhibits significant biological activity as an inhibitor of O-acetylserine sulfhydrylase isoforms, which are crucial in cysteine biosynthesis. The presence of the nitrophenyl group enhances binding affinity and inhibitory effects on these enzymes, making it a candidate for pharmacological development .

The compound interacts with the active site of O-acetylserine sulfhydrylase, leading to competitive inhibition. This inhibition can disrupt cysteine biosynthesis pathways, which are vital for various cellular functions.

Case Studies

  • Study on Antibacterial Activity :
    A medicinal chemistry campaign aimed at developing inhibitors for enzymes involved in cysteine synthesis demonstrated that derivatives of this compound showed enhanced antibacterial properties against multidrug-resistant bacteria .
  • Structure-Activity Relationship (SAR) :
    Research focused on refining SAR for phenylcyclopropane carboxylic acids indicated that modifications to the nitrophenyl group significantly influenced inhibitory potency against O-acetylserine sulfhydrylase .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Methylphenyl)cyclopropane-1-carboxylic acidMethyl group on phenylEnhanced lipophilicity; potentially different biological activity
3-(4-Nitrophenyl)cyclopropane-1-carboxylic acidNitro group at a different positionDifferent steric and electronic effects

The distinct combination of the electron-withdrawing nitro group and cyclopropane structure in this compound may provide unique reactivity and biological activity compared to its analogs .

Synthesis Methods

Various synthesis methods have been developed for creating derivatives of this compound. These methods allow for the modification of the compound to explore different biological activities.

Pharmacological Potential

The compound's ability to inhibit key enzymes in metabolic pathways suggests potential applications in drug design. Further research is necessary to elucidate its interactions with other biological targets and their implications for therapeutic development .

Properties

IUPAC Name

2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHOAKPNPOGWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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